HOMO-LUMO Gap Differentiates Reactivity from Phenylacetic Acid and 3-Hydroxyphenylacetic Acid
Quantum-chemical calculations reveal that the HOMO-LUMO energy gap (ΔE) for 2-Hydroxyphenylacetic acid (2-HPAA) is 5.771 eV. This value positions its electronic stability and predicted chemical reactivity as intermediate between its unsubstituted precursor, phenylacetic acid (PA), and its positional isomer, 3-hydroxyphenylacetic acid (3-HPAA) [1]. The difference in ΔE values is a direct result of the presence and position of the hydroxyl group, which alters the electron density distribution across the molecule [1].
| Evidence Dimension | HOMO-LUMO Energy Gap (ΔE) |
|---|---|
| Target Compound Data | 5.771 eV |
| Comparator Or Baseline | Phenylacetic acid (PA): 6.64 eV; 3-Hydroxyphenylacetic acid (3-HPAA): 4.243 eV |
| Quantified Difference | 0.869 eV lower than PA; 1.528 eV higher than 3-HPAA |
| Conditions | Calculated using the B3LYP/6-311++G** level of Density Functional Theory (DFT) [1]. |
Why This Matters
The HOMO-LUMO gap is a fundamental descriptor of chemical reactivity and kinetic stability; this data provides a quantifiable basis for predicting and selecting the appropriate phenylacetic acid derivative for specific reactions, such as oxidation or electrophilic aromatic substitution.
- [1] Samsonowicz, M., et al. (2021). Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates. Materials, 14(24), 7824. View Source
